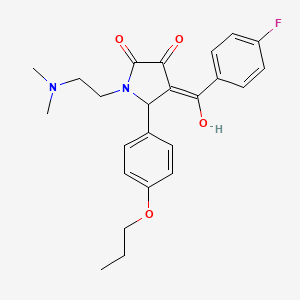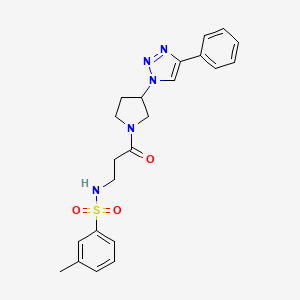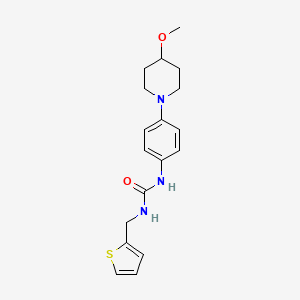
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MP-10 and has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of MP-10 is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, MP-10 has been found to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By modulating the activity of this transporter, MP-10 may be able to influence the release and uptake of dopamine in the brain.
Biochemical and Physiological Effects:
Studies have shown that MP-10 can have a range of biochemical and physiological effects in the body. For example, it has been found to increase the release of dopamine in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, MP-10 has been found to have analgesic properties, which could make it a valuable tool for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of MP-10 is that it is a highly specific compound that can be used to target specific neurotransmitter systems in the brain. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, there are also limitations to the use of MP-10 in lab experiments, including the fact that it is a highly potent compound that requires careful handling and dosing.
Zukünftige Richtungen
There are a number of potential future directions for research on MP-10. One area of interest is in the development of new treatments for addiction and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and to explore its potential use in other areas of research, such as pain management and neuroprotection.
Conclusion:
In conclusion, 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a highly specific and potentially valuable tool for scientific research. While its mechanism of action is not yet fully understood, it has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields. Further research is needed to fully explore the potential of MP-10 and to develop new treatments for neurological disorders and other conditions.
Synthesemethoden
The synthesis of MP-10 is a complex process that involves several steps. The initial step involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with thiophene-2-carbaldehyde to produce an intermediate product. This intermediate is then reacted with urea to form the final product, 1-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of neuroscience, where MP-10 has been found to have a range of interesting properties. For example, studies have shown that MP-10 can modulate the activity of the dopamine transporter, which could have implications for the treatment of addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-8-10-21(11-9-16)15-6-4-14(5-7-15)20-18(22)19-13-17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSXXQBEVDYSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2446757.png)
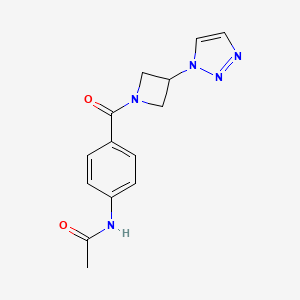
![4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446761.png)

![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)

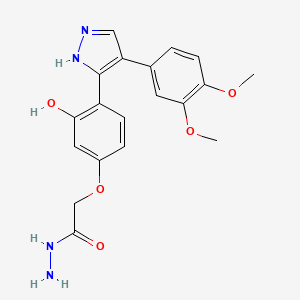
![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)

![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)
